molecular formula C5H3F6NS B12978164 2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine

2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine

Cat. No.: B12978164
M. Wt: 223.14 g/mol
InChI Key: UVRXBHUJUPNYLI-UHFFFAOYSA-N
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Description

2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both fluorine and pentafluoro-l6-sulfanyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with pentafluorosulfanyl reagents to introduce the pentafluoro-l6-sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and pentafluoro-l6-sulfanyl groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, and electrophiles like halogens.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.

Scientific Research Applications

2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine exerts its effects is primarily related to its electronic properties. The presence of fluorine and pentafluoro-l6-sulfanyl groups significantly influences the compound’s electron density and reactivity. These groups can interact with molecular targets through various pathways, including hydrogen bonding, van der Waals forces, and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-3-(pentafluoro-l6-sulfanyl)pyridine is unique due to the combination of fluorine and pentafluoro-l6-sulfanyl groups, which impart distinct electronic and chemical properties. This combination makes it particularly useful in applications requiring high electron density and stability.

Properties

Molecular Formula

C5H3F6NS

Molecular Weight

223.14 g/mol

IUPAC Name

pentafluoro-(2-fluoropyridin-3-yl)-λ6-sulfane

InChI

InChI=1S/C5H3F6NS/c6-5-4(2-1-3-12-5)13(7,8,9,10)11/h1-3H

InChI Key

UVRXBHUJUPNYLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)F)S(F)(F)(F)(F)F

Origin of Product

United States

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